4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring, along with various methyl and carboxamide substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 4-iodopyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds.
Scientific Research Applications
4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-iodopyrazole: A simpler derivative with only an iodine atom at the 4-position.
N,N-dimethyl-1H-pyrazole-5-carboxamide: Lacks the iodine and additional methyl groups.
1,3,5-trimethyl-1H-pyrazole: A pyrazole derivative with three methyl groups but no iodine or carboxamide substituents.
Uniqueness
4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, while the carboxamide group enhances its potential interactions with biological targets .
Properties
Molecular Formula |
C13H18IN5O |
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Molecular Weight |
387.22 g/mol |
IUPAC Name |
4-iodo-N,2-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18IN5O/c1-8-10(9(2)18(4)16-8)7-17(3)13(20)12-11(14)6-15-19(12)5/h6H,7H2,1-5H3 |
InChI Key |
DXGKRHLNFSJJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=C(C=NN2C)I |
Origin of Product |
United States |
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